5-Chloroperfluoropentanoyl fluoride
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Description
Scientific Research Applications
Electrochemical Systems for Selective Fluorination
Organofluorine compounds are pivotal in various fields, including materials, pharmaceuticals, and agrochemicals, due to their unique functional properties. Recent advances in electrochemical systems have highlighted the potential for selective fluorination of organic molecules, offering a green, sustainable approach without the need for hazardous reagents. Electrochemical partial fluorination has been explored to manufacture perfluoro-functional materials, focusing on achieving mono- and difluorinated products. This method could potentially be applied to or benefit from the properties of compounds like 5-chloroperfluoropentanoyl fluoride in synthesizing fluorinated materials or intermediates (Fuchigami & Inagi, 2020).
Biosynthesis of Organofluorine Molecules
The discovery of enzymes capable of catalyzing the formation of carbon-fluorine bonds opens new avenues in biotechnological applications for the synthesis of organofluorine compounds. The enzymatic reaction involving the conversion of fluoride ion and S-adenosylmethionine (SAM) to fluorinated molecules suggests a biological route to organofluorine chemistry, which could include the synthesis or modification of compounds like this compound (O'Hagan et al., 2002).
Nucleophilic Fluorination with Transition Metal Catalysis
Transition metal catalyzed transformations using fluorinating reagents represent a critical area in the synthesis of fluorine-containing pharmaceuticals and agrochemicals. The development of catalytic systems that facilitate the nucleophilic fluorination of various substrates, including potentially this compound, could significantly impact the synthesis of fluorinated compounds in a more efficient and selective manner (Hollingworth & Gouverneur, 2012).
Catalytic Hydrodefluorination of Fluorocarbons
The development of molecular iron(II) fluoride complexes demonstrates their potential use in catalytic applications, including C-F bond activation and fluorocarbon functionalization. This research could inform approaches to modify or utilize compounds like this compound in reactions that require the selective removal or transformation of fluorine atoms, offering a pathway to diversified fluorinated molecules (Vela et al., 2005).
Fluorine Chemistry in Material Science and Pharmaceuticals
The unique properties of fluorine have led to its widespread use in materials, pharmaceuticals, and other applications. Research into fluorine chemistry, including the synthesis and reactivity of fluorine-containing compounds like this compound, continues to provide valuable insights into developing new materials and drugs with enhanced properties (Gouverneur & Seppelt, 2015).
properties
IUPAC Name |
5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF9O/c6-5(14,15)4(12,13)3(10,11)2(8,9)1(7)16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJPXUQIZVYTEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF9O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382109 |
Source
|
Record name | 5-Chloroperfluoropentanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261503-68-8 |
Source
|
Record name | 5-Chloroperfluoropentanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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